molecular formula C15H19N5O2 B2858515 2-Ethyl-4,7,8-trimethyl-6-prop-2-enylpurino[7,8-a]imidazole-1,3-dione CAS No. 878411-34-8

2-Ethyl-4,7,8-trimethyl-6-prop-2-enylpurino[7,8-a]imidazole-1,3-dione

Cat. No. B2858515
CAS RN: 878411-34-8
M. Wt: 301.35
InChI Key: GTGCJCIAENXUON-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound is essential for understanding its properties and interactions. The 3D structure can be visualized using computational tools . The arrangement of atoms, bond angles, and stereochemistry all contribute to its behavior.

Scientific Research Applications

Synthesis of Purine Analogs and Derivatives

  • Synthesis of Disubstituted 1-Benzylimidazoles : The research explored the synthesis of 1-benzylimidazoles, vital precursors for purine analogs. Reactions involving benzylisonitrile and diaminomaleonitrile, or ethyl (Z)-N-(2-amino-1,2-dicyanovinyl)formimidate with benzylamine, were examined. These processes led to the creation of various imidazoles and, subsequently, dihydropurines and carbamoylpurines. These compounds have implications in the synthesis of purine analogs (Alves, Proença, & Booth, 1994).

  • Development of Polymethylene Purine Derivatives : This study focused on the condensation of diethylacetal of dimethylformamide with polymethyleneimidazoles to produce derivatives of polymethylenehypoxanthines. These compounds serve as precursors for various purine derivatives with potential antiviral and antihypertensive activities (Nilov et al., 1995).

  • Synthesis of Hydroxyalkyl-Substituted Purines : This paper discusses the reaction of amino alcohols with ethyl (Z)-N-(2-amino-1,2-dicyanovinyl)formimidate, leading to the formation of amidines. These amidines cyclize to create imidazoles, which then react with aldehydes and ketones to produce carbamoyl dihydropurines and carbamoylpurines, essential for the development of hydroxyalkyl-substituted purines (Booth, Dias, & Proença, 1992).

Advances in Chemical Reactions

  • Microwave-Irradiated Reactions of 5-Arylfuran-2-carboxaldehydes : Studying the reactions of 5-arylfuran-2-carboxaldehydes with active methylene compounds under microwave irradiation. This research provides insights into improving reaction efficiency and yield, relevant in various chemical synthesis processes (Rábarová et al., 2004).

  • X-Ray Analysis of Isoxazol-5(4H)-ones : Investigating the treatment of ethyl (RS)-2,4,4-trimethyl-3-oxopentanoate with hydroxylamine under basic conditions, leading to the formation of isoxazol-5(4H)-ones. The study included X-ray analyses to determine the structures of these compounds, contributing to the understanding of oxidative processes in organic chemistry (Brehm, Johansen, & Krogsgaard‐Larsen, 1992).

Novel Compounds and Methodologies

  • Synthesis of Benzo[g]imidazo[1,2-a]quinolinedione Derivatives : Describes the synthesis of benzo[g]imidazo[1,2-a]quinolone-6,11-dione derivatives using a one-pot multicomponent method. This efficient approach offers a route to create complex fused polycyclic structures with potential biological activities (Bayat, Hosseini, & Notash, 2016).

  • Development of Functional Aliphatic Cyclic Carbonates : This research presents the synthesis of imidazole intermediates using bis(methylol) propionic acid and trimethylolpropane, leading to the creation of functional cyclic carbonates. These compounds have potential biomedical applications, evidenced by their low cytotoxicity on human dermal fibroblasts (Olsson et al., 2014).

Future Directions

: Chemistry LibreTexts: Naming Cycloalkanes : Chemistry LibreTexts: Naming Alkanes : [NIST Chemistry WebBook: 2-Naphthalenemethanol, 1,2,3,4,4a,5,6,7-octahydro-α,α,4a,8-dimethyl-](https://webbook.nist.gov/cgi/cbook.cgi?ID

properties

IUPAC Name

2-ethyl-4,7,8-trimethyl-6-prop-2-enylpurino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N5O2/c1-6-8-19-9(3)10(4)20-11-12(16-14(19)20)17(5)15(22)18(7-2)13(11)21/h6H,1,7-8H2,2-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTGCJCIAENXUON-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)C2=C(N=C3N2C(=C(N3CC=C)C)C)N(C1=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-allyl-3-ethyl-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

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